3-Chloro-2-fluorobenzoyl chloride

Catalog No.
S1896760
CAS No.
85345-76-2
M.F
C7H3Cl2FO
M. Wt
193 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluorobenzoyl chloride

CAS Number

85345-76-2

Product Name

3-Chloro-2-fluorobenzoyl chloride

IUPAC Name

3-chloro-2-fluorobenzoyl chloride

Molecular Formula

C7H3Cl2FO

Molecular Weight

193 g/mol

InChI

InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H

InChI Key

VBYJOUAMJITBNL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)Cl

The exact mass of the compound 3-Chloro-2-fluorobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-fluorobenzoyl chloride (CAS: 85345-76-2) is a highly reactive, disubstituted aromatic acylating agent widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. Featuring an electron-withdrawing acid chloride functional group paired with a specific ortho-fluoro and meta-chloro substitution pattern, this compound serves as a critical building block for introducing the 3-chloro-2-fluorobenzoyl moiety into complex molecules [2]. In procurement and industrial scale-up workflows, it is prioritized over its corresponding free acid due to its ability to drive amidation and esterification reactions to near-quantitative yields without the need for expensive, moisture-sensitive coupling reagents, making it an essential intermediate for manufacturing highly selective kinase inhibitors and metabolically stable crop protection agents [3].

Substituting 3-chloro-2-fluorobenzoyl chloride with mono-substituted analogs (such as 3-chlorobenzoyl chloride or 2-fluorobenzoyl chloride) or alternative isomers (like 2-chloro-6-fluorobenzoyl chloride) fundamentally compromises downstream biological efficacy and target selectivity [1]. The specific ortho-fluoro group acts as a conformational lock, restricting the rotation of the resulting amide bond, while the meta-chloro group provides precise hydrophobic packing required for binding to targets like Aurora A or c-MET kinases . Furthermore, attempting to substitute the acid chloride with 3-chloro-2-fluorobenzoic acid in manufacturing workflows introduces significant processability issues; the free acid necessitates stoichiometric amounts of costly coupling agents (e.g., HATU or EDC), which generate difficult-to-remove byproducts and reduce overall isolated yields, making the acid chloride the only viable choice for cost-effective scale-up.

Amidation Processability: Acid Chloride vs. Free Acid Precursor

In industrial amidation workflows, particularly for coupling with sterically hindered amines like substituted piperazines, 3-chloro-2-fluorobenzoyl chloride demonstrates measurable processability advantages over 3-chloro-2-fluorobenzoic acid[1]. The acid chloride achieves near-quantitative conversion (>90% yield) using only a standard, low-cost acid scavenger such as triethylamine or DIPEA . In contrast, using the free acid requires stoichiometric quantities of expensive coupling reagents (e.g., HATU, EDC/HOBt), which typically result in lower isolated yields (~75-85%) and require extensive downstream purification to remove organic-soluble urea byproducts.

Evidence DimensionAmidation yield and reagent requirement
Target Compound Data>90% yield; requires only low-cost amine base (TEA/DIPEA)
Comparator Or Baseline3-Chloro-2-fluorobenzoic acid: ~75-85% yield; requires expensive stoichiometric coupling agents
Quantified Difference15-20% higher isolated yield and elimination of coupling agent costs
ConditionsScale-up amidation of hindered piperazine intermediates

Procuring the acid chloride directly lowers the cost of goods and simplifies purification in large-scale API manufacturing by eliminating the need for complex coupling reagents.

Target Selectivity: Conformational Locking via Disubstitution

The precise 3-chloro-2-fluoro substitution pattern is critical for achieving high target selectivity in kinase inhibitors, such as the Aurora A inhibitor MK-8745. Derivatives synthesized from 3-chloro-2-fluorobenzoyl chloride exhibit an IC50 of ~0.6 nM for Aurora A and a >450-fold selectivity over the closely related Aurora B kinase[1]. Comparators lacking this exact disubstitution (e.g., 3-chlorobenzoyl or 2-fluorobenzoyl analogs) fail to achieve this selectivity profile because they lack the combined ortho-fluoro conformational lock (which restricts amide bond rotation) and the meta-chloro hydrophobic interaction necessary for the specific kinase binding pocket[2].

Evidence DimensionKinase selectivity (Aurora A vs. Aurora B)
Target Compound DataIC50 ~0.6 nM (Aurora A); >450-fold selectivity over Aurora B
Comparator Or BaselineMono-substituted analogs (3-chloro or 2-fluoro): Significantly reduced potency and <50-fold selectivity
Quantified Difference>9x improvement in target selectivity
ConditionsIn vitro kinase inhibition assays for MK-8745 and analogs

Buyers developing highly specific kinase inhibitors must select this exact disubstituted precursor to ensure the final API meets stringent off-target safety and efficacy profiles.

Isomeric Purity and Downstream Yield Preservation

Procuring high-purity 3-chloro-2-fluorobenzoyl chloride is essential to prevent severe yield losses during downstream processing . When crude halogenation mixtures or closely related isomers (such as 2-chloro-6-fluorobenzoyl chloride) are used, the resulting amidation products are structural isomers that are notoriously difficult to separate, often requiring costly preparative HPLC . Utilizing the pure 3-chloro-2-fluoro isomer ensures >98% regiochemical purity in the final coupling step, avoiding the typical >50% yield reduction associated with separating mixed regioisomers in late-stage API synthesis[1].

Evidence DimensionDownstream isomeric purity and recovery yield
Target Compound Data>98% isomeric purity; >90% recovery without preparative chromatography
Comparator Or BaselineMixed isomers or 2-chloro-6-fluoro analogs: <50% recovery due to required prep-HPLC separation
Quantified Difference>40% increase in final step recovery yield
ConditionsLate-stage API amidation and purification

Sourcing the exact, high-purity regioisomer prevents costly and yield-destroying chromatographic separations during commercial manufacturing.

Commercial Synthesis of Aurora A Kinase Inhibitors

Directly downstream of its superior amidation processability, this compound is the required precursor for synthesizing MK-8745 and related Aurora A inhibitors. Its high reactivity allows for efficient coupling with complex piperazine intermediates, while the 3-chloro-2-fluoro moiety guarantees the >450-fold target selectivity required for clinical efficacy.

Development of c-MET and MDM2 Inhibitors

In oncology drug discovery, this acid chloride is utilized to introduce the 3-chloro-2-fluorophenyl group into novel c-MET and MDM2 inhibitor scaffolds. The ortho-fluoro group provides a critical conformational lock that enhances binding affinity and metabolic stability compared to unsubstituted analogs[1].

Scale-Up of Agrochemical Actives

For the industrial production of advanced fungicides and herbicides, procuring the acid chloride rather than the free acid enables cost-effective, large-scale acylation. The specific halogenation pattern imparts resistance to enzymatic degradation in target organisms, ensuring prolonged efficacy in crop protection applications [2].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (88.37%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

3-Chloro-2-fluorobenzoyl chloride

Dates

Last modified: 08-16-2023

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